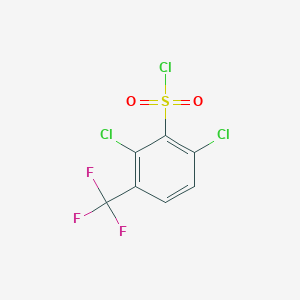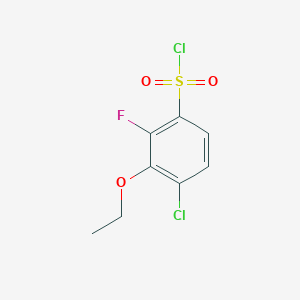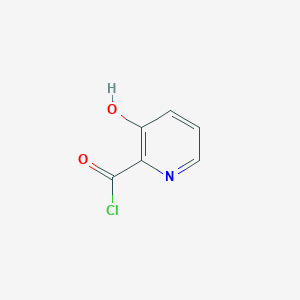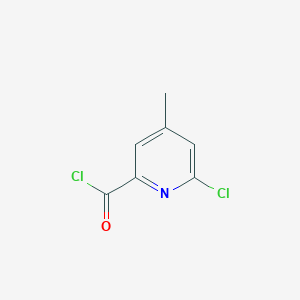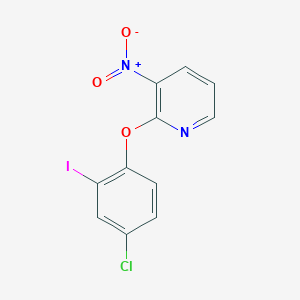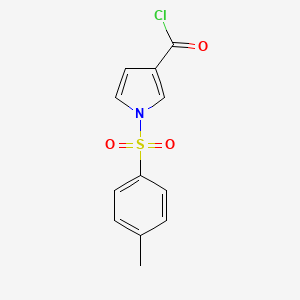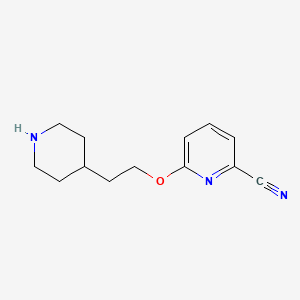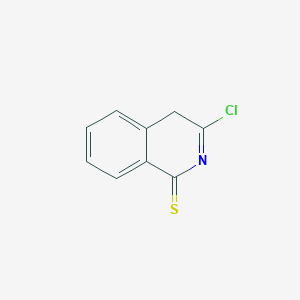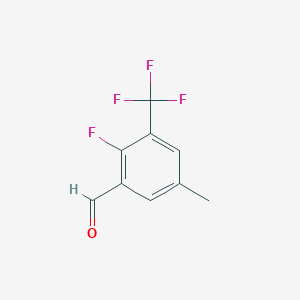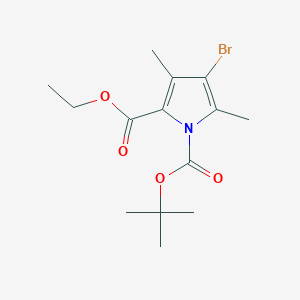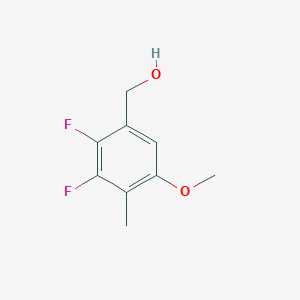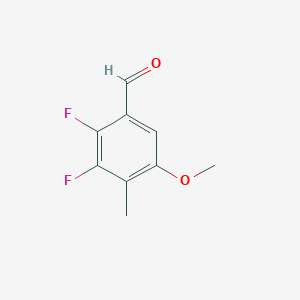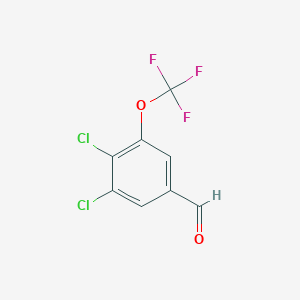![molecular formula C10H11Cl2FO2 B1406423 [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol CAS No. 1562412-69-4](/img/structure/B1406423.png)
[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol
概要
説明
[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is known for its unique properties, which make it an essential component in various scientific studies.
作用機序
The mechanism of action of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation, pain, and fever. By inhibiting COX enzymes, [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
生化学的および生理学的効果
[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol has been found to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of nitric oxide and prostaglandins, respectively. Moreover, [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol has been found to have a positive effect on the central nervous system, reducing anxiety and depression-like behavior.
実験室実験の利点と制限
[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol has several advantages for lab experiments. It is a potent anti-inflammatory agent that can be used to study the inflammatory response in vitro and in vivo. Moreover, it has been found to have a positive effect on the central nervous system, making it an essential tool for studying the neuroprotective effects of drugs. However, [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol has some limitations as well. It has a short half-life, which makes it challenging to study its long-term effects. Moreover, it has been found to have some toxicity in high doses, which limits its use in some experiments.
将来の方向性
There are several future directions for the study of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol. One direction is to study its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its long-term effects on the central nervous system and its potential as a treatment for depression and anxiety. Moreover, there is a need to study the toxicity of [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol in more detail to determine its safe dosage for therapeutic applications.
Conclusion:
In conclusion, [3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects and has potential applications in the treatment of various diseases. Moreover, it has been found to have a positive effect on the central nervous system and can be used as a potential treatment for depression and anxiety. However, further research is needed to determine its long-term effects and safe dosage for therapeutic applications.
科学的研究の応用
[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol has been extensively studied for its therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. This compound has also been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Moreover, it has been found to have a positive effect on the central nervous system and can be used as a potential treatment for depression and anxiety.
特性
IUPAC Name |
[3,5-dichloro-4-(3-fluoropropoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2FO2/c11-8-4-7(6-14)5-9(12)10(8)15-3-1-2-13/h4-5,14H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCNLBKDJMVJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCCF)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Dichloro-4-(3-fluoropropoxy)-phenyl]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



